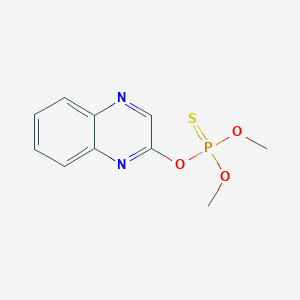
Quinalphos-methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinalphos-methyl is a useful research compound. Its molecular formula is C10H11N2O3PS and its molecular weight is 270.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agricultural Applications
Quinalphos-methyl is primarily employed in agriculture for pest management. It is effective against a broad spectrum of pests affecting crops such as cotton, rice, tea, and groundnuts. Its mode of action involves the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and subsequent pest mortality.
Efficacy Against Pests
- Target Pests : this compound is effective against aphids, whiteflies, and various caterpillars.
- Formulations : Common formulations include emulsifiable concentrates (EC) and granules.
Table 1: Efficacy of this compound on Various Pests
| Crop | Target Pest | Application Rate (L/ha) | Efficacy (%) |
|---|---|---|---|
| Cotton | Aphids | 1.0 | 85 |
| Rice | Leafhoppers | 0.5 | 90 |
| Groundnuts | Thrips | 1.5 | 80 |
Environmental Applications
This compound has been studied for its degradation in environmental contexts, particularly in water treatment processes.
Photocatalytic Degradation
Recent studies have explored the photocatalytic degradation of this compound using various nanocomposites like ZnO/SnO2 and ZnO/MgO.
Table 2: Photocatalytic Degradation Efficiency of this compound
| Photocatalyst | Degradation Rate (%) | Time (minutes) |
|---|---|---|
| ZnO/SnO2 | 98 | 180 |
| ZnO/MgO | 87 | 240 |
These findings indicate that photocatalytic methods can effectively reduce pesticide residues in contaminated water bodies, enhancing environmental safety.
Toxicological Studies
This compound's impact on non-target organisms has been a significant area of research due to its potential ecological consequences.
Effects on Aquatic Life
Studies have demonstrated that this compound can cause toxicity in aquatic organisms such as fish. For instance, chronic exposure to sublethal concentrations has shown detrimental effects on blood parameters and liver histoarchitecture.
Case Study: Chronic Toxicity in Silver Barb
- Exposure Concentrations : 0.47 ppm and 0.94 ppm over 28 days.
- Findings : Significant alterations in erythrocyte morphology and biochemical parameters were observed, indicating genotoxicity.
Biochemical Research Applications
This compound is also utilized in biochemical research to study oxidative stress mechanisms and enzyme activities.
Oxidative Stress Studies
Research indicates that exposure to this compound leads to increased lipid peroxidation and alterations in antioxidant enzyme activities.
Table 3: Enzyme Activity Changes Post this compound Exposure
| Enzyme | Control Activity (U/mg protein) | Post-Exposure Activity (U/mg protein) |
|---|---|---|
| Superoxide Dismutase (SOD) | 5.0 | 7.5 |
| Catalase | 3.2 | 4.8 |
| Glutathione Peroxidase | 2.5 | 3.9 |
Properties
CAS No. |
13593-08-3 |
|---|---|
Molecular Formula |
C10H11N2O3PS |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
dimethoxy-quinoxalin-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H11N2O3PS/c1-13-16(17,14-2)15-10-7-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 |
InChI Key |
RNGDKAQQWUYBAS-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)OC1=NC2=CC=CC=C2N=C1 |
Canonical SMILES |
COP(=S)(OC)OC1=NC2=CC=CC=C2N=C1 |
Key on ui other cas no. |
13593-08-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















